N,N'-But-2-enylidenebis(methylamine)

Description

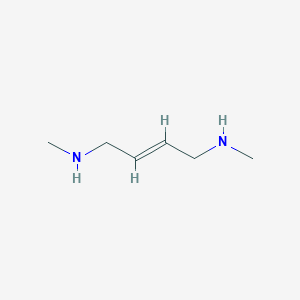

N,N'-But-2-enylidenebis(methylamine) (CAS: 92045-65-3; EC: 202-249-2) is a bis(imine) compound characterized by a but-2-enylidene backbone bridging two methylamine groups. This structure confers unique chemical reactivity, particularly in coordination chemistry and as a precursor in organic synthesis.

Properties

CAS No. |

111-72-8 |

|---|---|

Molecular Formula |

C6H14N2 |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(E)-N,N'-dimethylbut-2-ene-1,4-diamine |

InChI |

InChI=1S/C6H14N2/c1-7-5-3-4-6-8-2/h3-4,7-8H,5-6H2,1-2H3/b4-3+ |

InChI Key |

QXDVFQAKOKIPCM-ONEGZZNKSA-N |

SMILES |

CNCC=CCNC |

Isomeric SMILES |

CNC/C=C/CNC |

Canonical SMILES |

CNCC=CCNC |

Other CAS No. |

111-72-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butene-1,4-diamine, N,N’-dimethyl- typically involves the reaction of 2-butene-1,4-diol with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2-Butene-1,4-diamine, N,N’-dimethyl- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous feeding of reactants and the removal of products, ensuring a steady-state operation.

Chemical Reactions Analysis

Types of Reactions

2-Butene-1,4-diamine, N,N’-dimethyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: It can be reduced to form simpler amines or other reduced products.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products include oxides and hydroxylated derivatives.

Reduction: The major products are simpler amines or fully reduced hydrocarbons.

Substitution: The major products are halogenated or other substituted derivatives.

Scientific Research Applications

2-Butene-1,4-diamine, N,N’-dimethyl- has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butene-1,4-diamine, N,N’-dimethyl- involves its interaction with various molecular targets. The dimethylamino groups can form hydrogen bonds or ionic interactions with other molecules, influencing their reactivity and stability. The compound can also participate in nucleophilic or electrophilic reactions, depending on the conditions and the nature of the reactants.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues, focusing on backbone, substituents, and functional groups:

Structural Insights :

- But-2-enylidenebis(methylamine) differs from ethanediylidene or aromatic linkers by its unsaturated C=C bond, enhancing conjugation and reactivity in cross-coupling reactions .

- N,N′-1,2-Ethanediylidenebis(2,4,6-trimethylbenzenamine) features sterically hindered aromatic substituents, influencing its stability and ligand properties in metal coordination .

- N,N-Bis(2-chloroethyl)methylamine (HN2) is a nitrogen mustard precursor, with chloroethyl groups enabling alkylation in biomedical contexts, contrasting with the non-alkylating methylamine groups in the target compound .

Physicochemical and Functional Comparisons

Solubility and Stability :

- But-2-enylidenebis(methylamine): Limited water solubility due to hydrophobic imine backbone; stability enhanced by conjugation but susceptible to hydrolysis under acidic conditions.

- N,N′-Bis(4-dimethylaminobenzylidene)ethylenediamine: Improved solubility in polar solvents due to aryl dimethylamino groups; photostable but prone to oxidative degradation .

- N,N'-(1,4-Phenylene)bis(methanimine) : High thermal stability (decomposes >250°C) due to rigid aromatic backbone; used in high-temperature syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.